m-Chlorobenzylidene-p-chlorophenylacetonitrile
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Overview
Description
m-Chlorobenzylidene-p-chlorophenylacetonitrile is an organic compound with the molecular formula C15H9Cl2N. It is characterized by the presence of two chlorine atoms attached to benzene rings and a nitrile group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Chlorobenzylidene-p-chlorophenylacetonitrile typically involves the reaction of m-chlorobenzaldehyde with p-chlorophenylacetonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and reaction time to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
m-Chlorobenzylidene-p-chlorophenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atoms on the benzene rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Formation of m-chlorobenzoic acid and p-chlorobenzoic acid.
Reduction: Formation of m-chlorobenzylamine and p-chlorobenzylamine.
Substitution: Formation of various substituted benzylidene derivatives.
Scientific Research Applications
m-Chlorobenzylidene-p-chlorophenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of m-Chlorobenzylidene-p-chlorophenylacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrile group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl cyanide: Similar structure with a single chlorine atom on the benzene ring.
p-Methoxyphenylacetonitrile: Contains a methoxy group instead of chlorine.
Benzylidene derivatives: Various derivatives with different substituents on the benzene rings.
Uniqueness
The combination of these functional groups makes it a valuable compound for various synthetic and research purposes .
Properties
CAS No. |
93986-80-2 |
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Molecular Formula |
C15H9Cl2N |
Molecular Weight |
274.1 g/mol |
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-(4-chlorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H9Cl2N/c16-14-6-4-12(5-7-14)13(10-18)8-11-2-1-3-15(17)9-11/h1-9H/b13-8+ |
InChI Key |
QKPFBKLGLGRHFG-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C(\C#N)/C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C(C#N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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